High-Affinity CHT Inhibition with a Noncompetitive Mechanism Differentiates ML 352 from HC-3
ML 352 inhibits CHT with high affinity (Ki = 92 nM) via a noncompetitive, allosteric mechanism. This is in direct contrast to the classic CHT inhibitor, hemicholinium-3 (HC-3), which acts competitively. In functional assays, ML 352 reduced the Vmax of choline uptake by ~70% at 200 nM in human CHT-expressing HEK293 cells, consistent with noncompetitive inhibition that cannot be overcome by increasing substrate concentration [1].
| Evidence Dimension | Inhibition mechanism and potency |
|---|---|
| Target Compound Data | Ki = 92 ± 2.8 nM; Vmax reduction at 200 nM: 70.4 ± 5.6% of vehicle control |
| Comparator Or Baseline | Hemicholinium-3 (HC-3): competitive inhibitor; no Vmax data reported but requires competition with choline |
| Quantified Difference | Mechanism: Noncompetitive (allosteric) vs. Competitive |
| Conditions | [3H]choline uptake assay in HEK293 cells stably expressing human CHT |
Why This Matters
The noncompetitive mechanism ensures that ML 352 remains effective in the presence of varying physiological choline concentrations, providing a more robust and reliable tool for in vitro and in vivo CHT inhibition studies compared to the substrate-dependent HC-3.
- [1] Ennis EA, Wright J, Retzlaff CL, McManus OB, Lin Z, Huang X, Wu M, Li M, Daniels JS, Lindsley CW, Hopkins CR, Blakely RD. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter. ACS Chem Neurosci. 2015 Mar 18;6(3):417-27. View Source
